molecular formula C8H13BrO4 B1381435 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate CAS No. 1803587-63-4

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate

Cat. No.: B1381435
CAS No.: 1803587-63-4
M. Wt: 253.09 g/mol
InChI Key: OSIQYKGFQWQFLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate” consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms. For a detailed molecular structure, it’s recommended to refer to NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Enantioselective Analysis

Asymmetric allylic alkylation leading to dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, a compound closely related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been extensively studied. This reaction is significant in the field of chiral chromatography, particularly for determining the enantiomeric excess (ee) and absolute configuration of compounds. The chromatographic behavior of enantiomers, established through chiral chromatography and spectroscopy techniques, is crucial for pharmaceutical and chemical research (Ramillien et al., 2012).

Reactions with Nucleophilic Reagents

Dimethyl (2'-oxopropylidene)propanedioate and its 3'-bromo derivative, closely related to the target compound, have been studied for their reactions with various nucleophilic reagents. These reactions, involving conjugate addition and Diels-Alder reactions, are influenced by the withdrawing effect of geminal ester groups and are important in organic synthesis (Cameron, Read, & Stavrakis, 1987).

Masked Acetonyl Bromide Applications

The compound 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane, structurally related to this compound, functions as a masked acetonyl bromide. It is used in the in situ formation of reactive intermediates, demonstrating its utility in synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).

Hydrogenation to 1,3-Propanediol

The hydrogenation of dimethyl malonate, a process related to the hydrogenation of this compound, has been studied for producing 1,3-propanediol, a vital monomer in polymer production. This research provides insight into alternative routes for producing important industrial chemicals (Zheng, Zhu, Li, & Ji, 2017).

Antimicrobial Properties

The study of gemini cationic surfactants based on N, N-dimethyl fatty hydrazide and 1,3-dibromopropane has revealed applications in antimicrobial activity. These compounds, structurally similar to this compound, have shown potential in the development of new antimicrobial agents (Badr, Kandeel, & El.Sadek, 2010).

Biotechnological Production Insights

Research into the downstream processing of biologically produced 1,3-propanediol provides insights into the potential biotechnological applications of this compound. This includes methods for recovery and purification from fermentation broths, which is crucial in industrial bioprocessing (Xiu & Zeng, 2008).

Chirality and Optical Resolution

Studies on the optical resolution of various diols, including 1,3-butanediol, through specific membranes, provide a basis for understanding the chiral separation processes that might be applicable to this compound (Shinohara, Aoki, & Oikawa, 1995).

Reaction Mechanism Insights

Research into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, catalyzed by cinchona alkaloids, offers valuable insights into the reaction mechanisms that might be applicable to similar compounds like this compound (Jiang et al., 2015).

Chemiluminescent Label Synthesis

The green synthesis of chemiluminescent N-sulfopropyl acridinium esters, using an alternative method to avoid toxic carcinogens, could be relevant to the synthesis of derivatives of this compound for diagnostic applications (Natrajan & Wen, 2013).

Properties

IUPAC Name

dimethyl 2-(2-bromopropan-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQYKGFQWQFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate
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1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate

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